molecular formula C11H16N2O2 B8312161 Ethyl 5-(pyridazin-3-yl)pentanoate

Ethyl 5-(pyridazin-3-yl)pentanoate

Cat. No.: B8312161
M. Wt: 208.26 g/mol
InChI Key: GZVMYJVYRPPILR-UHFFFAOYSA-N
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Description

Ethyl 5-(pyridazin-3-yl)pentanoate is an ester derivative featuring a pyridazine ring linked to a pentanoate chain. Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, confers unique electronic and steric properties to the compound.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 5-pyridazin-3-ylpentanoate

InChI

InChI=1S/C11H16N2O2/c1-2-15-11(14)8-4-3-6-10-7-5-9-12-13-10/h5,7,9H,2-4,6,8H2,1H3

InChI Key

GZVMYJVYRPPILR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC1=NN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogs of Ethyl 5-(Pyridazin-3-yl)Pentanoate

Compound Name Substituent/Functional Group Key Data (Yield, MS, Applications) Source ID
Ethyl 5-(1-trityl-1H-imidazol-4-yl)pentanoate Trityl-protected imidazole Yield: 84%; ESI MS: m/z 439 (M + 1)+
Ethyl 5-(5-amino-2-methyl-3-m-chlorobenzoyl-1H-indol-1-yl)pentanoate Chlorobenzoyl-substituted indole Yield: 78%; CI-MS: m/z 413 (M + H)+
Ethyl 5-(3-thienyl)pentanoate Thiophene ring Synonyms: MFCD07698779; Supplier data available
Ethyl 5-(2,4-difluorophenoxy)pentanoate Difluorophenoxy group Multiple suppliers; ZINC95733894
Ethyl 5-(hydroxyphenyl)pentanoate derivatives Hydroxyphenyl groups (ortho, meta, para) Listed in Biopharmacule catalog (items 9–11)

Key Observations :

  • Electronic Effects : The pyridazine ring in the target compound likely exhibits stronger electron-withdrawing effects compared to imidazole (in ) or thiophene (in ), influencing reactivity in substitution or coupling reactions.
  • Steric Considerations : Bulky substituents like the trityl group in or chlorobenzoyl-indole in may hinder reactivity but enhance stability during synthesis.

Physicochemical and Spectral Properties

Spectral Data Comparisons

Table 2: Spectral Characteristics of Selected Analogs

Compound Name NMR/IR Data MS Data Source ID
Ethyl 5-(1-trityl-1H-imidazol-4-yl)pentanoate $ ^1H $ NMR (CDCl$_3$): δ 1.24 (t, 3H), 2.12 (t, 2H) ESI MS: m/z 439 (M + 1)+
Ethyl 5-(5-amino-2-methyl-3-m-chlorobenzoyl-1H-indol-1-yl)pentanoate CI-MS: m/z 413 (M + H)+
Ethyl 5-(3-oxocyclobutyl)pentanoate IR: Not provided Molecular weight: 198.26 g/mol
Ethyl pentanoate (general reference) Molecular formula: C$7$H${14}$O$_2$ Molecular weight: 130.18 g/mol

Key Observations :

  • NMR Trends: The trityl-imidazole analog shows distinct triplet signals for ethyl and pentanoate chains, typical of aliphatic esters.
  • Mass Spectrometry : All analogs exhibit clear molecular ion peaks, aiding in structural confirmation.
  • Molecular Weight: The pyridazine variant is expected to have a higher molecular weight (~265–275 g/mol) compared to simpler esters like ethyl pentanoate (130.18 g/mol) .

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